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Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethylpyrimidin-5-ol (CAS

No. 70345-38-9), a key heterocyclic building block in synthetic and medicinal chemistry. We will

explore its fundamental chemical and physical properties, delve into its structural

characteristics, including potential tautomerism, and present a detailed, field-proven synthetic

protocol. Furthermore, this guide will illuminate the compound's reactivity and its critical role as

a precursor in the development of targeted therapeutics, particularly as a scaffold for selective

kinase inhibitors. This document is intended for researchers, scientists, and professionals in

drug development seeking to leverage this versatile molecule in their research endeavors.

Introduction: The Significance of Substituted
Pyrimidinols
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous biologically active compounds, including nucleobases and a wide array of

therapeutic agents.[1] Among these, substituted pyrimidinols like 4,6-Dimethylpyrimidin-5-ol
serve as versatile intermediates. Their utility stems from the tunable reactivity of the pyrimidine

ring and the strategic placement of functional groups that allow for further molecular
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elaboration. 4,6-Dimethylpyrimidin-5-ol, in particular, has emerged as a valuable precursor in

the synthesis of selective inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a key

target in hepatocellular carcinoma (HCC).[2][3] This guide aims to provide an in-depth

understanding of its chemical personality, empowering researchers to harness its full synthetic

potential.

Physicochemical and Structural Properties
A foundational understanding of a compound's physical and chemical properties is paramount

for its effective use in a laboratory setting.

Key Identifiers and Properties
The essential properties of 4,6-Dimethylpyrimidin-5-ol are summarized in the table below for

quick reference.

Property Value Source(s)

IUPAC Name 4,6-dimethylpyrimidin-5-ol [4]

CAS Number 70345-38-9 [5][6]

Molecular Formula C₆H₈N₂O [5][6]

Molecular Weight 124.14 g/mol [5][6]

Boiling Point 237.1°C at 760 mmHg [4]

SMILES CC1=NC=NC(C)=C1O [4]

Purity (Typical) ≥95-97% [6][7]

Storage Store at 2-8°C [4]

Structural Elucidation and Tautomerism
The structure of 4,6-Dimethylpyrimidin-5-ol features a pyrimidine ring substituted with two

methyl groups at positions 4 and 6, and a hydroxyl group at position 5. A critical aspect of

hydroxypyrimidines is their potential to exist in different tautomeric forms. While a specific

crystallographic study for this molecule is not readily available in the cited literature, based on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1590129?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8933034/
https://pubmed.ncbi.nlm.nih.gov/35296193/
https://www.benchchem.com/product/b1590129?utm_src=pdf-body
https://english.chemenu.com/products/70345-38-9.html
https://www.moldb.com/product/70345-38-9
https://www.calpaclab.com/4-6-dimethylpyrimidin-5-ol-min-97-250-mg/ala-d194684-250mg
https://www.moldb.com/product/70345-38-9
https://www.calpaclab.com/4-6-dimethylpyrimidin-5-ol-min-97-250-mg/ala-d194684-250mg
https://www.moldb.com/product/70345-38-9
https://www.calpaclab.com/4-6-dimethylpyrimidin-5-ol-min-97-250-mg/ala-d194684-250mg
https://english.chemenu.com/products/70345-38-9.html
https://english.chemenu.com/products/70345-38-9.html
https://www.calpaclab.com/4-6-dimethylpyrimidin-5-ol-min-97-250-mg/ala-d194684-250mg
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=80227
https://english.chemenu.com/products/70345-38-9.html
https://www.benchchem.com/product/b1590129?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1590129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the principles of heterocyclic chemistry, 4,6-Dimethylpyrimidin-5-ol can be expected to exist

in equilibrium between its enol and keto forms.[8][9] The predominant tautomer in a given state

(solid or solution) is influenced by factors such as solvent polarity and pH.

Figure 1: Potential keto-enol tautomerism of 4,6-Dimethylpyrimidin-5-ol.

Synthesis Protocol
The synthesis of 4,6-Dimethylpyrimidin-5-ol can be reliably achieved through a two-step

process starting from 3-chloro-2,4-pentanedione.[2] This method is efficient and utilizes readily

available commercial reagents.

Rationale Behind Experimental Choices
The chosen synthetic route leverages a classical heterocyclic ring formation strategy. The

reaction of a 1,3-dicarbonyl compound (3-chloro-2,4-pentanedione) with formamide provides

the necessary atoms to construct the pyrimidine ring. Formamide serves as the source for N1,

C2, and N3 atoms of the pyrimidine core. The initial reaction likely proceeds through an

oxazole intermediate.[2] The subsequent treatment with aqueous ammonia facilitates the ring

closure and rearrangement to the final pyrimidinol product. Refluxing ensures sufficient energy

to overcome the activation barriers for these transformations.

Step-by-Step Experimental Methodology
Materials:

3-chloro-2,4-pentanedione

Formamide

Formic acid

Aqueous Ammonium Hydroxide (aq. NH₄OH)

Acetone

Round-bottom flask with reflux condenser
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Standard glassware and extraction equipment

Procedure:[2]

Step 1: Oxazole Intermediate Formation. To a solution of 3-chloro-2,4-pentanedione (1.0 eq)

in formic acid, add formamide (approx. 2.2 eq).

Heat the reaction mixture to reflux and maintain for 12 hours. The progress can be monitored

by Thin Layer Chromatography (TLC).

Step 2: Pyrimidine Ring Formation. After cooling the reaction mixture to room temperature,

carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and

maintained.

Heat the resulting mixture to reflux for an additional 5 hours.

Cool the mixture to room temperature and concentrate it under reduced pressure to remove

volatiles.

Step 3: Product Isolation. Add acetone to the resulting residue. The product is soluble in

acetone, while inorganic salts precipitate.

Filter the mixture to remove insoluble materials.

Concentrate the acetone filtrate to yield 4,6-Dimethylpyrimidin-5-ol. Further purification can

be achieved by recrystallization or column chromatography if necessary.

Figure 2: Experimental workflow for the synthesis of 4,6-Dimethylpyrimidin-5-ol.

Chemical Reactivity and Synthetic Applications
The utility of 4,6-Dimethylpyrimidin-5-ol lies in its capacity to serve as a scaffold for further

chemical modification. The hydroxyl group and the pyrimidine ring itself are sites for various

chemical transformations.

Electrophilic Bromination
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A key reaction for derivatization is the bromination of the pyrimidine ring. This is a crucial step

in the synthesis of precursors for FGFR4 inhibitors.[2]

Protocol for Bromination:[2]

Dissolve 4,6-Dimethylpyrimidin-5-ol (1.0 eq) in Tetrahydrofuran (THF).

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (approx. 0.7 eq) to the solution.

Stir the resulting mixture at room temperature for 5 hours.

Monitor the reaction by TLC. Upon completion, concentrate the mixture.

The residue is then worked up using an ethyl acetate/water extraction. The combined

organic layers are dried, filtered, and concentrated.

Purification by silica gel column chromatography yields the desired product, 2-Bromo-4,6-
dimethylpyrimidin-5-ol.

Mechanistic Insight: The pyrimidine ring, activated by the electron-donating hydroxyl and

methyl groups, is susceptible to electrophilic substitution. DBDMH serves as a convenient and

effective source of electrophilic bromine (Br⁺). The reaction proceeds regioselectively to install

the bromine atom at the C2 position, which is activated by the adjacent nitrogen atoms.

Role in Drug Discovery: A Precursor to FGFR4 Inhibitors
The most prominent application of 4,6-Dimethylpyrimidin-5-ol is as a key intermediate in the

synthesis of selective FGFR4 inhibitors.[2][3] FGFR4 is recognized as an oncogene, and its

overexpression is correlated with poor survival rates in patients with hepatocellular carcinoma.

[2]

The synthetic strategy involves first brominating 4,6-Dimethylpyrimidin-5-ol to produce 2-

Bromo-4,6-dimethylpyrimidin-5-ol. This bromo-derivative then serves as a versatile handle

for subsequent palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig

amination) or etherification reactions to introduce various side chains and build the final

complex inhibitor molecules.[2][10]

Figure 3: Role of 4,6-Dimethylpyrimidin-5-ol in the drug development pipeline.
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Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,6-
Dimethylpyrimidin-5-ol. Based on available safety data, the compound is associated with the

following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H332: Harmful if inhaled.

H335: May cause respiratory irritation.

Recommended Precautions:

Use only in a well-ventilated area, preferably a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Keep the container tightly closed and store in a well-ventilated place.

Conclusion
4,6-Dimethylpyrimidin-5-ol is a compound of significant interest due to its accessible

synthesis and its proven utility as a versatile building block. Its well-defined reactivity,

particularly its susceptibility to electrophilic substitution, makes it an ideal starting point for

creating diverse molecular libraries. Its role in the development of targeted anti-cancer

therapies, specifically as a core scaffold for FGFR4 inhibitors, underscores its importance in

modern medicinal chemistry. This guide provides the foundational knowledge and practical
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protocols necessary for researchers to confidently incorporate 4,6-Dimethylpyrimidin-5-ol into

their synthetic and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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